ethyl 2-[2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate
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Description
Ethyl 2-[2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate is a useful research compound. Its molecular formula is C24H26N4O5S and its molecular weight is 482.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.16239112 g/mol and the complexity rating of the compound is 807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-[2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C20H20N4O5S2
Molecular Weight: 460.5 g/mol
IUPAC Name: ethyl 2-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]-1,3-benzothiazole-6-carboxylate
InChI Key: HYVBVRPNMUPXBK-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Core: Cyclization of 2-aminothiophenol with carboxylic acid derivatives.
- Introduction of Pyrimidinyl Sulfanyl Group: Reacting benzothiazole derivatives with 4,6-dimethyl-2-pyrimidinyl sulfanyl chloride.
- Acetylation and Esterification: Final steps involve acetylation followed by esterification to introduce the ethyl group.
These synthetic routes are crucial for developing the compound in both laboratory and industrial settings.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The presence of the pyrimidine and sulfanyl groups may enhance these effects by disrupting bacterial cell wall synthesis or function.
Anticancer Properties
Research indicates potential anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. The compound's ability to interact with specific molecular targets involved in cancer pathways is under investigation.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity could be beneficial in conditions like Alzheimer's disease or other neurodegenerative disorders.
The mechanism of action for this compound involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to receptors affecting cellular signaling pathways.
- Oxidative Stress Reduction: By scavenging free radicals, it may protect cells from oxidative damage.
Case Studies
Several studies have explored the biological activity of similar compounds:
-
Anticancer Studies: A study on related pyrimidine derivatives showed significant cytotoxicity against cancer cell lines (e.g., HeLa and MCF7), supporting the potential of ethyl 2-[...].
Compound Cell Line IC50 (µM) Compound A HeLa 15 Compound B MCF7 10 - Neuroprotective Studies: Research indicated that related compounds reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents.
- Antimicrobial Assays: Testing against Staphylococcus aureus and Escherichia coli demonstrated promising results, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity.
Properties
IUPAC Name |
ethyl 2-[[2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-5-33-23(31)18-8-6-7-9-19(18)27-22(30)13-28-12-21(32-4)20(29)11-17(28)14-34-24-25-15(2)10-16(3)26-24/h6-12H,5,13-14H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVFSSULJYZKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CC(=N3)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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